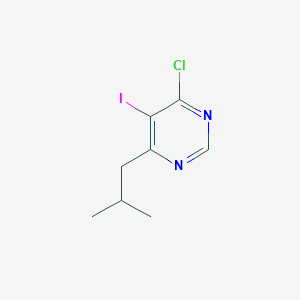

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine

Description

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine (CAS: 1514650-08-8) is a halogenated pyrimidine derivative featuring chlorine, iodine, and a 2-methylpropyl substituent. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them pivotal in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-chloro-5-iodo-6-(2-methylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClIN2/c1-5(2)3-6-7(10)8(9)12-4-11-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCOSIBASBMFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NC=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the use of chlorinating and iodinating agents to introduce the chlorine and iodine atoms at the 4 and 5 positions of the pyrimidine ring, respectively. The 2-methylpropyl group is then introduced via alkylation reactions .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or other substituted pyrimidines.

Coupling Products: The major products are arylated or vinylated pyrimidines, which can be further functionalized for various applications.

Scientific Research Applications

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and iodine atoms can interact with biological targets, altering their activity and leading to therapeutic effects. The 2-methylpropyl group can enhance the compound’s lipophilicity, improving its bioavailability and cellular uptake .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine with structurally related pyrimidine derivatives:

Key Observations :

- Steric Influence : The 2-methylpropyl group introduces significant steric hindrance, which may slow reaction kinetics compared to smaller substituents (e.g., methyl or methoxy) .

- Functional Groups : Carboxylic acid derivatives (e.g., 5-Chloro-2-cyclopropyl-...) exhibit higher solubility in polar solvents, contrasting with the hydrophobic nature of the 2-methylpropyl group .

Physicochemical and Crystallographic Properties

- Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, chlorine atoms form short Cl···N interactions (3.09–3.10 Å), stabilizing the crystal lattice . The iodine substituent in the target compound may instead participate in weaker I···N or I···π interactions due to its larger atomic radius.

- Thermal Stability : The bulky 2-methylpropyl group likely reduces melting points compared to planar analogs like 4,6-Dichloro-5-methoxypyrimidine (m.p. 313–315 K) .

Biological Activity

4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C_9H_10ClI N_2

- Molecular Weight : 292.55 g/mol

- Structural Features : The compound contains a pyrimidine ring substituted with chlorine and iodine, as well as a branched alkyl group. These structural characteristics contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : This compound has shown inhibitory effects on several kinases, which are crucial for cell signaling pathways involved in proliferation and survival. Specifically, it impacts the MEK-ERK and PI3K-Akt pathways, both of which are significant in cancer biology.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Biological Activity Overview

Case Studies

-

Anticancer Activity

- A study evaluated the effects of this compound on HeLa (cervical cancer) and HCT116 (colorectal cancer) cell lines. The results indicated significant inhibition of cell proliferation, supporting its potential as an anticancer agent.

-

Antimicrobial Properties

- Another investigation highlighted the compound's effectiveness against several bacterial strains, linking its mechanism to disruption of cell wall synthesis and inhibition of essential metabolic processes.

Comparison with Related Compounds

To understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 5H-pyrrolo[1,2-a]pyrazine | Antibacterial and antifungal | Broad-spectrum activity |

| 5H-pyrrolo[2,3-b]pyrazine | Kinase inhibition | Similar structure but different substitution pattern |

This comparison underscores the unique substitution pattern of this compound that influences its selectivity and potency against specific biological targets.

Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting kinase-related diseases.

- Biochemical Studies : Utilized to elucidate enzyme mechanisms and protein interactions.

- Material Science : Investigated for potential applications in creating novel materials due to its unique chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.